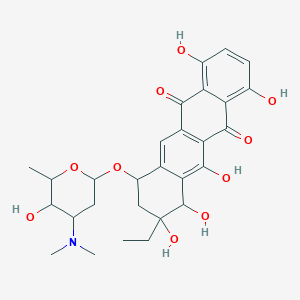
3-Oxotetradecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxotetradecanoyl-CoA is a vital intermediate compound in the process of fatty acid metabolism. This compound plays a crucial role in the process of beta-oxidation, which is the breakdown of fatty acids in the mitochondria to generate energy. The synthesis of 3-Oxotetradecanoyl-CoA is a complex process that involves several enzymes and coenzymes.
Applications De Recherche Scientifique
Synthesis and Detection in Peroxisomal Bifunctional Proteins
3-Oxotetradecanoyl-CoA, through its shorter chain analog 3-oxohexadecanoyl-CoA, is synthesized for studying peroxisomal bifunctional proteins. The synthesis process involves the Reformatsky reaction and conversion of tetradecanal to various intermediates, finally resulting in 3-oxohexadecanoyl-CoA. This compound is crucial for understanding the functionality of D-bifunctional and L-bifunctional proteins, which have significant roles in peroxisomal β-oxidation. The behavior of CoA ester under various high-performance liquid chromatography (HPLC) conditions has also been investigated, establishing a detection method for various CoA derivatives (Tsuchida et al., 2017).
Fermentative Production of Platform Chemicals
3-Oxotetradecanoyl-CoA analogs, like 3-hydroxypropionic acid (3-HP), are used in fermentative production as platform chemicals. These chemicals serve as precursors for various commodity chemicals like acrylic acid and acrylamide. The production of 3-HP in Saccharomyces cerevisiae through a route from malonyl-CoA has been explored. The process has been optimized by increasing the availability of the precursor malonyl-CoA and by coupling the production with an increased NADPH supply, leading to a substantial improvement in 3-HP production (Chen et al., 2014).
Bio-Based Production of 3-Hydroxypropionic Acid
3-Oxotetradecanoyl-CoA's analog, 3-HP, is produced in microbial cell factories like Methylobacterium extorquens AM1. This demonstrates the feasibility of constructing the malonyl-CoA pathway to generate 3-HP from one-carbon feedstock like methanol. Furthermore, a reductive route coupled with the ethylmalonyl-CoA pathway is responsible for the degradation of 3-HP during the growth transition, providing insights into the metabolic pathways involved in 3-HP production and its degradation (Yang et al., 2017).
Propriétés
Numéro CAS |
122364-86-7 |
|---|---|
Formule moléculaire |
C35H60N7O18P3S |
Poids moléculaire |
991.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetradecanethioate |
InChI |
InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t24-,28-,29-,30+,34-/m1/s1 |
Clé InChI |
IQNFBGHLIVBNOU-QSGBVPJFSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)





![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)